1-(2-Aminophenyl)-2-methylpropan-1-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific methods to produce isomeric amines, as described in the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Additionally, the synthesis of 2-substituted 2-aminopropane-1,3-diols introduces a phenyl ring into the alkyl chain, showing the importance of the position of substituents for biological activity . The synthesis of analogs of the hallucinogen DOM also highlights the modification of the 4-substituent on the phenyl ring .
Molecular Structure Analysis
The molecular structure of these compounds significantly influences their biological activity. For instance, the absolute configuration at the quaternary carbon atom affects the immunosuppressive activity of synthesized 2-aminopropane-1,3-diols . Stereochemical aspects are also crucial in the metabolism of psychotomimetic amines, as the pharmacological activities of enantiomers can differ .
Chemical Reactions Analysis
The metabolism of these compounds involves stereoselective processes, such as the O-demethylation of methoxylated 1-phenyl-2-aminopropanes, which may relate to their psychotomimetic properties . N-Hydroxylation by liver microsomes is another metabolic reaction that has been studied, with the formation of hydroxylamine derivatives .
Physical and Chemical Properties Analysis
The physical properties, such as density and refractive index, of binary mixtures containing related compounds like 2-amino-2-methylpropan-1-ol, have been investigated, providing insights into intermolecular interactions . The determination of 1-aminopropanone in environmental samples through chromatography and mass spectrometry illustrates the analytical methods used to study these compounds' presence and behavior in various media .
Scientific Research Applications
Biofuel Production
1-(2-Aminophenyl)-2-methylpropan-1-one, related to isobutanol, is a subject of interest in biofuel research. Studies like Bastian et al. (2011) show that isobutanol, a compound related to 1-(2-Aminophenyl)-2-methylpropan-1-one, can be produced through a modified amino acid pathway in recombinant organisms like Escherichia coli. This approach is significant for sustainable biofuel production as it enables anaerobic production, which is more economically viable compared to aerobic methods. The study specifically addresses overcoming cofactor utilization imbalance, a critical challenge in biofuel commercialization (Bastian et al., 2011).
Polymer Science and Coatings
In polymer science, compounds structurally related to 1-(2-Aminophenyl)-2-methylpropan-1-one have been explored for their utility in creating UV-curable coatings. Angiolini et al. (1997) investigated copolymers incorporating thioxanthone and α-aminoacetophenone moieties, which are structurally similar to 1-(2-Aminophenyl)-2-methylpropan-1-one. These copolymers showed potential for use in UV-curable pigmented coatings, indicating a possible application of related compounds in industrial and commercial polymer applications (Angiolini et al., 1997).
Environmental Chemistry
The behavior of similar compounds in environmental contexts has also been studied. Fitzsimons and Belt (2005) conducted a synthetic and spectroscopic study of 1-aminopropan-2-one (APR), closely related to 1-(2-Aminophenyl)-2-methylpropan-1-one, in sewage. Their research aimed to understand the solution phase behavior of APR, a biomarker compound, using NMR spectroscopy. Such studies are crucial in tracing and understanding the environmental fate of synthetic compounds (Fitzsimons & Belt, 2005).
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis also involves compounds similar to 1-(2-Aminophenyl)-2-methylpropan-1-one. Iuliano et al. (1995) synthesized optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol, structurally related to 1-(2-Aminophenyl)-2-methylpropan-1-one. They used these compounds as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes. This research demonstrates the potential of such compounds in asymmetric synthesis, a key area in pharmaceutical and fine chemical production (Iuliano et al., 1995).
Safety And Hazards
Future Directions
The future directions for the study of “1-(2-Aminophenyl)-2-methylpropan-1-one” could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand its safety and hazards, as well as potential applications .
properties
IUPAC Name |
1-(2-aminophenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORFQJDYSRFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485827 | |
Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2-methylpropan-1-one | |
CAS RN |
27309-55-3 | |
Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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